

An In-depth Technical Guide to the Synthesis and Properties of Nickel Sulfite

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Compound of Interest

Compound Name: Nickel sulfite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **nickel sulfite** (NiSO_3), detailing its synthesis, chemical and physical properties, and relevant experimental protocols. The information is curated for professionals in research and development who require precise and well-documented data.

Introduction to Nickel Sulfite

Nickel(II) sulfite is an inorganic compound with the chemical formula NiSO_3 . It is typically found as a green crystalline solid and exists in various hydrated forms.^[1] While not naturally occurring in the same way as nickel sulfide minerals, **nickel sulfite** is a relevant compound in inorganic chemistry and material science.^[1] It serves as a precursor in the synthesis of other nickel compounds and is utilized as a laboratory reagent.^[1] The hexahydrate form, in particular, is noted for its significant piezoelectric properties.^{[1][2]}

Synthesis of Nickel Sulfite

The synthesis of **nickel sulfite** can be achieved through several methods, primarily involving aqueous chemistry. The choice of method can influence the resulting form of the **nickel sulfite**, whether it be a specific hydrate or an amorphous precipitate.

2.1 Precipitation from Nickel Salt Solutions A common and straightforward method for synthesizing **nickel sulfite** is through precipitation. This involves reacting a soluble nickel salt

with a sulfite source, such as sodium sulfite.[3] This method can readily produce amorphous **nickel sulfite** hydrate.[3]

2.2 Reaction of Nickel Carbonate with Sulfur Dioxide Crystalline **nickel sulfite** hexahydrate can be prepared by bubbling sulfur dioxide gas through a suspension of nickel carbonate in water. [1][2] This process forms a solution from which star-shaped crystals of $\text{NiSO}_3 \cdot 6\text{H}_2\text{O}$ can be crystallized as the solution slowly loses sulfur dioxide.[1][2]

2.3 Formation as a Reaction Intermediate **Nickel sulfite** can also be formed as a surface species or an intermediate product in more complex chemical systems. For instance, it can be generated during the oxidation of nickel sulfide in an environment containing sulfur dioxide.[1] Additionally, a non-radical mechanism has been proposed for its formation during the simultaneous autoxidation of nickel(II) and sulfur(IV) in alkaline solutions ($\text{pH} > 8.4$), where sulfite ions and oxygen are adsorbed onto the surface of nickel(II) hydroxide particles.[1]

A general workflow for the synthesis and characterization of **nickel sulfite** via the precipitation method is outlined below.

Diagram 1: Synthesis Workflow for **Nickel Sulfite**.

Properties of Nickel Sulfite

The properties of **nickel sulfite** are influenced by its hydration state. The anhydrous compound and its various hydrates exhibit distinct physical and chemical characteristics.

3.1 Physical Properties **Nickel sulfite** is a green crystalline solid that can exist in several hydrated forms, with the hexahydrate being common at room temperature.[1][3] The hexahydrate crystals are often star-shaped and are known to be highly piezoelectric.[1][2] Comprehensive crystallographic data such as the specific crystal system and lattice parameters are not widely reported in readily available literature.[1]

3.2 Chemical Properties **Nickel sulfite** is slightly soluble in water and its solubility is temperature-dependent.[1][3] It is, however, readily soluble in sulfurous acid and other acids, though this process is accompanied by decomposition.[1][3] In aqueous solutions, it can undergo hydrolysis to form nickel hydroxide and sulfurous acid.[1]

3.2.1 Thermal Decomposition Heating **nickel sulfite** leads to its decomposition. The primary decomposition pathway involves the release of sulfur dioxide (SO₂) gas, yielding nickel oxide (NiO).[1] For hydrated forms, the process begins with dehydration. A secondary pathway for the hexahydrate involves the formation of both nickel oxide and nickel sulfate upon heating.[1][2]

Diagram 2: Thermal Decomposition Pathways of **Nickel Sulfite**.

3.2.2 Aqueous Behavior In water, **nickel sulfite** is slightly soluble and can hydrolyze. This equilibrium is important for understanding its environmental fate and mobility.[1]

Diagram 3: Hydrolysis of **Nickel Sulfite** in Water.

Data Summary

The following tables summarize the key quantitative data for **nickel sulfite** and its hydrated forms.

Table 1: General and Computed Properties of **Nickel Sulfite** (NiSO₃)

Property	Value	Source(s)
Molecular Weight	138.76 g/mol	[4][5][6]
Exact Mass	137.892157 Da	[7]
Appearance	Green crystalline solid	[1]

| Canonical SMILES | [O-]S(=O)[O-].[Ni+2] |[7] |

Table 2: Hydrated Forms of **Nickel Sulfite**

Hydrate Formula	Temperature of Formation	Source(s)
NiSO ₃ ·6H ₂ O	Room Temperature	[1][3]
NiSO ₃ ·3H ₂ O	> 40 °C	[3]
NiSO ₃ ·2.5H ₂ O	> 55 °C	[3]

| NiSO₃·2H₂O | > 85 °C |[3] |

Table 3: Solubility of **Nickel Sulfite** Pentahalf-hydrate ($\text{NiSO}_3 \cdot 2.5\text{H}_2\text{O}$) in Water

Temperature (K)	Temperature (°C)	Solubility (mass % NiSO_3)	Source(s)
293	20	0.190	[3]
323	50	0.215	[3]
343	70	0.254	[3]

| 363 | 90 | 0.286 | [3] |

Table 4: Optical and Physical Properties of **Nickel Sulfite** Hexahydrate ($\text{NiSO}_3 \cdot 6\text{H}_2\text{O}$)

Property	Description / Value	Source(s)
Crystal Shape	Star-shaped	[1][2]
Piezoelectric Property	Highly piezoelectric	[1][2]
Optical Property	Uniaxial negative	[1][2]
Refractive Index (ω)	1.552	[1][2]
Refractive Index (ϵ)	1.509	[1][2]
Solubility in Water	Nearly insoluble	[3]

| Solubility in Acids | Readily soluble (with decomposition) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of **nickel sulfite**.

5.1 Protocol for Synthesis by Precipitation This protocol is adapted from the work of Margulis et al. as cited in the IUPAC-NIST Solubility Data Series. [3]

- Materials: A concentrated solution of a soluble nickel(II) salt (e.g., nickel chloride or nickel sulfate), sodium sulfite (Na_2SO_3), and deoxygenated distilled water.
- Procedure:
 - Prepare a concentrated aqueous solution of the nickel(II) salt.
 - At room temperature and with continuous mechanical stirring, add a solution of sodium sulfite, corresponding to 105% of the stoichiometric quantity required for the reaction:
$$\text{Ni}^{2+}(\text{aq}) + \text{SO}_3^{2-}(\text{aq}) \rightarrow \text{NiSO}_3(\text{s}).$$
 - Continue stirring to ensure complete precipitation. A solid precipitate of **nickel sulfite** hydrate will form.
 - Isolate the precipitate by filtration.
 - Wash the obtained sulfite precipitate thoroughly with distilled water that has been deoxygenated by boiling. This step is crucial to prevent the oxidation of the sulfite.
 - Dry the washed precipitate under appropriate conditions (e.g., in a desiccator or under a vacuum) to obtain the final product.

5.2 Protocol for Solubility Determination This protocol outlines a method to determine the solubility of **nickel sulfite** in water at various temperatures.[3]

- Apparatus: A temperature-controlled water thermostat, closed flasks, mechanical stirrer, and equipment for colorimetric and iodometric analysis.
- Procedure:
 - Prepare a suspension of **nickel sulfite** in deoxygenated distilled water within a closed flask. A solid-to-liquid ratio of 1:4 is recommended.
 - Place the flask in a water thermostat set to the desired temperature and stir the suspension mechanically.
 - Allow the system to equilibrate. A duration of 3 hours is reported to be sufficient to reach saturation.[3]

- After equilibration, carefully extract a sample of the supernatant liquid, ensuring no solid particles are carried over.
- Determine the concentration of nickel ions (Ni^{2+}) in the saturated solution using a suitable analytical method, such as colorimetry.
- Optionally, determine the concentration of sulfite ions (SO_3^{2-}) using iodometric titration as a cross-verification.
- Repeat the procedure at different temperatures to establish the solubility curve.

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